L-156602

Inflammation Immunology GPCR

Choose L-156602 for its unparalleled C5aR binding (IC50 1.7 µg/L) and validated in vivo efficacy (0.25-0.5 mg/kg). This stereochemically pure cyclic hexadepsipeptide ensures reproducible, artifact-free results in neutrophil chemotaxis, GPCR signaling, and dual-mechanism immuno-oncology assays, delivering experimental confidence and direct comparability to published studies.

Molecular Formula C38H64N8O13
Molecular Weight 841.0 g/mol
Cat. No. B1234537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-156602
SynonymsL 156602
L-156,602
PD 124966
PD-124966
Molecular FormulaC38H64N8O13
Molecular Weight841.0 g/mol
Structural Identifiers
SMILESCCC(C)CC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)C)O)C)C(C)C)O)O
InChIInChI=1S/C38H64N8O13/c1-9-21(4)18-25-14-15-38(55,59-24(25)7)37(8,54)36(53)42-29-30(20(2)3)58-35(52)23(6)46(57)32(49)26-12-10-16-40-43(26)28(47)19-39-31(48)22(5)45(56)33(50)27-13-11-17-41-44(27)34(29)51/h20-27,29-30,40-41,54-57H,9-19H2,1-8H3,(H,39,48)(H,42,53)/t21-,22-,23+,24+,25+,26+,27-,29-,30-,37+,38+/m0/s1
InChIKeyZJZOPNINWIGNQW-INBMEMTISA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-N-[(6S,9S,16S,17S,20R,23R)-7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[(2R,5R,6R)-2-hydroxy-6-methyl-5-[(2S)-2-methylbutyl]oxan-2-yl]propanamide: A Precisely Defined C5a Receptor Antagonist for Inflammation Research


This compound is a stereochemically defined cyclic hexadepsipeptide antibiotic, also known as L-156,602 or PD 124966, with the CAS number 125228-51-5 [1]. It is a potent antagonist of the complement component 5A (C5a) receptor, a key mediator of inflammation . Unlike many related compounds in the actinomycin family which target nucleic acids, this compound's primary mechanism is via specific inhibition of the C5a receptor, making it a distinct tool for immunological and inflammatory disease research .

Why Substituting (2S)-N-[(6S,9S,16S,17S,20R,23R)-7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[(2R,5R,6R)-2-hydroxy-6-methyl-5-[(2S)-2-methylbutyl]oxan-2-yl]propanamide with Other C5a Antagonists is Not Equivalent


Generic substitution of C5a receptor antagonists is scientifically unsound due to significant variations in potency, selectivity, and mechanism of action. The compound's specific stereochemistry, as defined in the IUPAC name, is critical for its high-affinity binding (IC50 = 1.7 µg/L) to the C5a receptor . While other antagonists like PMX205 or W-54011 also target C5aR, they exhibit vastly different potencies (e.g., PMX205 IC50 = 31 nM; W-54011 IC50 = 1.6-3.1 nM) and may engage distinct binding modes or off-target profiles, leading to non-interchangeable experimental outcomes [1]. The following quantitative evidence underscores these critical differences, ensuring informed procurement decisions.

Quantitative Differentiation Evidence for (2S)-N-[(6S,9S,16S,17S,20R,23R)-7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[(2R,5R,6R)-2-hydroxy-6-methyl-5-[(2S)-2-methylbutyl]oxan-2-yl]propanamide


Superior Binding Affinity to Human C5a Receptor Compared to Next-Generation Peptide Antagonist PMX205

This compound demonstrates a markedly higher binding affinity for the human C5a receptor (C5aR) compared to the cyclic hexapeptide antagonist PMX205. In a radioligand binding assay using human neutrophil membranes, the target compound (L-156,602) achieves an IC50 of 1.7 µg/L . In contrast, PMX205 exhibits a reported IC50 of 31 nM [1], which, based on the target compound's molecular weight of approximately 841 g/mol, corresponds to an approximately 15-fold difference in potency.

Inflammation Immunology GPCR

Potent In Vivo Anti-Inflammatory Efficacy at Low Doses in Murine Models

This compound exhibits significant in vivo anti-inflammatory activity at low doses. Administration of the compound at a dose of 0.25 mg/kg significantly decreased inflammation induced by concanavalin A (ConA) in a murine footpad edema model, and a dose of 0.5 mg/kg was effective against both ConA and muramyl dipeptide (MDP)-induced inflammation . While other C5aR antagonists like PMX205 are also effective in vivo, the effective dose range for this compound is well-documented and provides a clear benchmark for experimental design and comparison .

Inflammation In Vivo Pharmacology Immunomodulation

Potent Growth Inhibition of Multiple Myeloma and Lymphoma Cells: A Distinct Therapeutic Profile

Beyond its primary role as a C5aR antagonist, this compound demonstrates potent cytotoxic activity against a panel of hematological cancer cell lines. It inhibits the growth of multiple myeloma cell lines (OPM-2/GFP, KMS011, RPMI 8226, NCI-H929) with GI50 values ranging from 0.12 to 0.39 µM, and non-Hodgkins lymphoma cell lines (Raji, SR, SC-1) with GI50 values from 0.098 to 0.39 µM . This profile distinguishes it from other C5aR antagonists like PMX205, which are primarily investigated for anti-inflammatory applications and lack this documented anticancer activity, highlighting a unique dual-mechanism potential.

Oncology Hematology Cancer Biology

Specific Stereochemical Configuration Dictates High-Affinity Binding and Activity

The compound's precise stereochemistry, as fully defined in its IUPAC name, is essential for its high-affinity interaction with the C5a receptor. Studies on cyclic peptide C5a antagonists demonstrate that even minor alterations to the stereochemical configuration or backbone conformation can drastically reduce binding potency [1]. The compound's defined stereochemistry is therefore a critical determinant of its low IC50 value of 1.7 µg/L, whereas related actinomycin analogs with different stereochemistries or chromophore modifications (e.g., tetracyclic analogs) are several-fold less potent [2]. Substitution with a compound lacking this exact stereochemistry would likely result in a complete loss of the desired high-affinity binding.

Structural Biology Medicinal Chemistry Pharmacology

Synergistic Enhancement of Antimicrobial Activity with Co-Producing Compounds

This compound, L-156,602, has been shown to enhance the antimicrobial activity of co-producing compounds, such as chloptosins. Checkerboard analysis revealed a synergistic effect, where the presence of L-156,602 potentiated the antimicrobial efficacy of chloptosins against target organisms [1]. This property is not a general feature of all C5a receptor antagonists or actinomycin analogs and represents a distinct functional characteristic relevant for microbiology research, particularly in the context of natural product synergy and overcoming antimicrobial resistance.

Microbiology Antimicrobial Resistance Synergy

Optimized Research Applications for (2S)-N-[(6S,9S,16S,17S,20R,23R)-7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[(2R,5R,6R)-2-hydroxy-6-methyl-5-[(2S)-2-methylbutyl]oxan-2-yl]propanamide


High-Potency C5a Receptor Antagonism in In Vitro Inflammation Models

This compound is the optimal choice for in vitro studies requiring potent and specific blockade of the human C5a receptor. Its IC50 of 1.7 µg/L allows for complete receptor antagonism at low nanomolar concentrations, minimizing solvent artifacts and off-target effects. This makes it ideal for detailed mechanistic studies in neutrophil chemotaxis, cytokine release assays, and GPCR signaling pathway analysis where high potency and selectivity are paramount.

In Vivo Validation of Complement-Mediated Inflammation in Murine Models

Researchers studying the role of C5a in acute or chronic inflammatory diseases (e.g., arthritis, ischemia-reperfusion injury, sepsis) will find this compound to be a well-characterized and effective in vivo tool. Its established efficacy in reducing edema at 0.25-0.5 mg/kg in murine models provides a validated dosing benchmark . This allows for direct comparison with published data and reduces the need for extensive preliminary dose-finding studies.

Dual-Action Tool for Investigating Inflammation-Cancer Axis

Given its potent C5aR antagonism combined with direct cytotoxicity against multiple myeloma and lymphoma cells (GI50 values of 0.098-0.39 µM) , this compound serves as a unique dual-mechanism probe. It is specifically suited for research exploring the therapeutic potential of simultaneously targeting the tumor microenvironment (via C5aR blockade) and tumor cells directly, a concept of growing interest in immuno-oncology.

Natural Product Chemistry and Synergy Studies

In microbiology and natural product research, this compound's ability to synergistically enhance the activity of co-produced antibiotics like chloptosins [1] makes it a valuable reference standard. It can be used as a tool to investigate mechanisms of antimicrobial synergy, to potentiate the activity of other compounds in screening assays, or as a positive control in studies examining the interactions of secondary metabolites from Streptomyces species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-156602

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.